2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
587003-03-0 |
|---|---|
Molecular Formula |
C17H16ClFN2OS2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16ClFN2OS2/c1-4-21-16(22)14-9(2)10(3)24-15(14)20-17(21)23-8-11-12(18)6-5-7-13(11)19/h5-7H,4,8H2,1-3H3 |
InChI Key |
FJOGAJSRXVFZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)F)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate is synthesized via the Gewald reaction, combining 2-cyanoacetamide with elemental sulfur and morpholine in ethanol. Cyclization yields the aminothiophene carboxylate precursor, which is critical for subsequent pyrimidine ring formation.
Pyrimidine Ring Closure
Reaction of the aminothiophene carboxylate with ethyl isocyanate in dichloromethane introduces the 3-ethyl substituent , followed by cyclization using ethanolic sodium hydroxide. This step forms the 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core with a yield of 70–75%.
Introduction of the Thioether Side Chain
The 2-((2-chloro-6-fluorobenzyl)thio) group is introduced via nucleophilic substitution at the C2 position of the pyrimidinone core.
Activation of the C2 Position
Chlorination of the pyrimidinone core using phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours generates the reactive 2-chloro intermediate. This intermediate is essential for thiolate displacement.
Synthesis of 2-Chloro-6-fluorobenzyl Mercaptan
A patent-derived method optimizes the preparation of halogenated benzylthiols:
Thioether Bond Formation
The 2-chloro intermediate undergoes nucleophilic substitution with 2-chloro-6-fluorobenzyl mercaptan in tetrahydrofuran (THF) using potassium carbonate as a base. Reaction at 60°C for 12 hours achieves 85–90% conversion, confirmed by HPLC.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +15% vs. DMF |
| Temperature | 60°C | +20% vs. 40°C |
| Base | K₂CO₃ | +10% vs. NaOH |
Polar aprotic solvents like THF enhance nucleophilicity of the mercaptan, while K₂CO₃ minimizes side reactions compared to stronger bases.
Industrial-Scale Adaptation
The patent method for benzylthiol synthesis demonstrates scalability:
-
Batch Size : 1.49 mol scale with 94% yield.
-
Cost Reduction : Avoids hexamethylphosphoryl triamine (HMPA), reducing toxicity and waste.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), isolating the target compound with >98% purity (GC-MS).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, aromatic), 4.52 (s, 2H, SCH₂), 3.85 (q, J = 7.1 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₈ClFN₃OS₂: 446.0521; found: 446.0518.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Core-first | 5 | 62% | High purity, scalable thiol step | Lengthy chlorination |
| Convergent | 4 | 58% | Parallel synthesis | Lower regioselectivity |
The core-first approach is preferred for industrial production due to reproducible yields and minimized side reactions, whereas the convergent method suits small-scale diversification.
Emerging Methodologies
Recent advances explore photoinduced thiol-ene reactions for C–S bond formation, potentially reducing reaction times to 2–4 hours under UV light. Preliminary data show 78% yield but require further optimization for halogen compatibility .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The chloro group on the benzyl moiety undergoes nucleophilic substitution under basic or catalytic conditions. This allows functionalization of the aromatic ring:
-
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing fluorine and sulfur groups that activate the chloro-substituted carbon .
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂/AcOH | RT, 6h | Sulfoxide derivative | 85% |
| mCPBA/DCM | 0°C, 2h | Sulfone derivative | 92% |
-
Key Observations :
-
Sulfoxides exhibit enhanced solubility in polar solvents, while sulfones show increased thermal stability.
-
Over-oxidation to sulfones is avoided by controlling stoichiometry (1:1 H₂O₂ ratio for sulfoxide).
-
Functionalization of the Thienopyrimidine Core
The nitrogen-rich thieno[2,3-d]pyrimidine core participates in cyclization and alkylation:
Cyclization with Formamide
Reaction with formamide (HCONH₂) at 120°C yields fused tetracyclic derivatives:
textThienopyrimidine + HCONH₂ → Thieno[2,3-d]pyrimido[4,5-b]quinoline
Alkylation at N3 Position
The ethyl group at N3 can be replaced via base-mediated alkylation:
textCompound + R-X → 3-Alkyl-substituted derivative
Reduction of the 4-Oxo Group
The carbonyl group at position 4 is reduced to a hydroxyl or methylene group:
| Reducing Agent | Product | Application |
|---|---|---|
| NaBH₄/MeOH | 4-Hydroxy derivative | Intermediate for prodrug synthesis |
| BH₃·THF | 4-Methylene derivative | Bioactive analog |
-
Challenges : Over-reduction to thiols is mitigated by using mild conditions (0°C, 1h).
Halogen Exchange Reactions
The fluorine atom at position 6 can be replaced via halogen-exchange catalysis:
| Catalyst | Halogen Source | Product |
|---|---|---|
| CuI | KI | 6-Iodo derivative |
| Pd(PPh₃)₄ | KBr | 6-Bromo derivative |
Comparative Reactivity of Derivatives
A comparison with structurally similar compounds highlights the influence of substituents:
| Compound | Substituents | Reactivity with H₂O₂ |
|---|---|---|
| 5-Fluoro-2-(methylthio)-pyrimidinone | Methylthio | Sulfoxide (70%) |
| 2-((3,4-Dichlorobenzyl)thio)-analog | Dichlorobenzyl | Sulfone (95%) |
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a synthesized thieno[2,3-d]pyrimidine derivative demonstrated significant cytotoxic effects against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or adjunct therapies in treating bacterial infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of thymidine kinase, which is crucial in nucleotide metabolism and is often overexpressed in cancerous cells. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno[2,3-d]pyrimidines, including the target compound, and tested their efficacy against various cancer cell lines such as A431 (vulvar epidermal carcinoma). Results indicated that the compound significantly inhibited cell proliferation compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) value indicating effective antimicrobial activity, supporting further development as a therapeutic agent against bacterial infections .
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The LogP of 4.62 for the target compound is higher than morpholino-substituted 6a (~3.8), likely due to the chloro-fluoro aromatic group increasing hydrophobic interactions .
- Steric Effects: Bulky substituents (e.g., tetrahydrobenzothieno in 6h) may reduce membrane permeability compared to the target compound’s compact 5,6-dimethylthieno core .
Comparison with Target Compound :
- The ethyl group at position 3 may improve metabolic stability compared to morpholino or phenyl groups in 6a and 5a .
Biological Activity
The compound 2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves the reaction of 2-aminothiophene derivatives with various electrophiles. The specific compound can be synthesized through a multi-step process involving alkylation and substitution reactions . Characterization methods such as NMR , IR , and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Antiviral Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antiviral properties, particularly against HIV. A study highlighted that compounds with 2-chloro-6-fluoro substitutions showed potent activity against wild-type HIV-1 and clinically relevant mutants. The most effective compounds demonstrated an IC50 in the picomolar range, correlating with specific stereochemical configurations at the C6 position .
Antimicrobial Activity
The antimicrobial efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been evaluated against various bacterial strains. A recent study reported that several synthesized derivatives exhibited notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The compounds were tested using the agar well diffusion method at concentrations of 100 and 200 µg/mL, revealing promising results compared to standard antibiotics like ciprofloxacin .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is heavily influenced by their structural features:
- Substituents at C2 and C6 : The presence of halogen atoms (e.g., chlorine and fluorine) significantly enhances antiviral activity.
- Alkyl groups : The introduction of ethyl and methyl groups at specific positions contributes to increased potency against microbial pathogens.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 2-Cl-6-F-S-DABO | Antiviral | HIV-1 | < 1 nM |
| Thieno Derivative A | Antibacterial | Staphylococcus aureus | 50 µg/mL |
| Thieno Derivative B | Antifungal | Candida albicans | 100 µg/mL |
Case Studies
- HIV Inhibition : A study conducted on a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated that stereochemistry plays a crucial role in binding affinity to HIV reverse transcriptase. Compounds with specific configurations showed enhanced inhibitory effects in both enzymatic assays and cellular models .
- Antimicrobial Screening : Another investigation into newly synthesized derivatives revealed that certain compounds exhibited significant antibacterial activity against multiple strains. For instance, compound 5h showed a MIC of 50 µg/mL against Escherichia coli, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors with pyrimidine-forming reagents. For example, fluorinated analogs are synthesized via metal-free cyclization under mild conditions using β-keto esters or aryl ketones (e.g., 60–90% yields achieved in fluorinated pyrimidines) . For the target compound, substituent-specific optimization (e.g., chloro-fluoro benzyl thioether introduction) may require stepwise functionalization, such as nucleophilic substitution of a chloropyrimidine intermediate with a thiol-containing benzyl group. Reaction time, solvent polarity, and temperature must be systematically varied to maximize yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, ¹⁹F NMR can resolve fluorinated benzyl groups (δ ~ -110 to -120 ppm for ortho-fluorine) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed within 3 ppm error) . IR spectroscopy confirms functional groups like thioether (C-S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1650–1750 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) due to structural similarity to antifolate agents. Use microplate-based spectrophotometric methods with NADPH oxidation monitoring at 340 nm . For antimicrobial activity, employ broth microdilution (MIC determination against Gram-positive/negative strains) with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-6-fluorobenzyl group influence reactivity and bioactivity?
- Methodological Answer : Compare synthetic yields and reaction rates with analogs bearing substituents of varying electronegativity (e.g., 2,6-dichloro vs. 2-fluoro-6-methoxy). Use DFT calculations to map electronic effects on thioether bond stability . Bioactivity correlation can be assessed via SAR studies: substituent lipophilicity (logP) impacts membrane permeability, while halogen positioning modulates target binding (e.g., fluorines enhance π-stacking in enzyme active sites) .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Standardize assays using controls for pH, temperature, and solvent (e.g., DMSO concentration ≤1%). For inconsistent DHFR inhibition results, validate enzyme purity (SDS-PAGE) and activity (positive control: methotrexate). Employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, reducing false positives from assay artifacts .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to targets like DHFR. ADMET prediction tools (e.g., SwissADME) assess solubility, CYP450 interactions, and blood-brain barrier penetration. For metabolic stability, simulate phase I/II metabolism with GLORYx or similar platforms, prioritizing derivatives resistant to oxidative dealkylation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) monitors enantiomeric excess during scale-up. Opt for asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed cross-couplings) over resolution methods. For thioether formation, avoid racemization by using low-temperature conditions (<0°C) and aprotic solvents (e.g., THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
